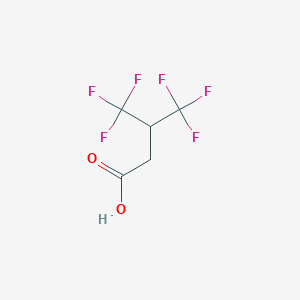

4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid

Description

Properties

IUPAC Name |

4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F6O2/c6-4(7,8)2(1-3(12)13)5(9,10)11/h2H,1H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOJQJKUSQRUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381968 | |

| Record name | 2(2H-Perfluoro-2-propyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17327-33-2 | |

| Record name | 2(2H-Perfluoro-2-propyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17327-33-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid

Introduction

4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, a highly fluorinated carboxylic acid, represents a unique chemical entity of significant interest to researchers in medicinal chemistry and materials science. The presence of two trifluoromethyl groups imparts distinct electronic and steric properties that profoundly influence its reactivity and physical behavior. This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and field-proven experimental protocols for their determination. Understanding these characteristics is paramount for its effective application as a synthetic building block, particularly in the development of novel pharmaceuticals where properties like acidity, lipophilicity, and solubility are critical determinants of bioavailability and efficacy.[1] This compound is notably used in the synthesis of fluorinated analogs of amino acids, such as leucine, highlighting its role in creating novel bioactive molecules.[1]

Core Molecular and Physical Properties

The fundamental identity and bulk properties of this compound are summarized below. These predicted values provide a crucial baseline for experimental design and application.

| Property | Value | Source |

| CAS Number | 17327-33-2 | [2][3][4] |

| Molecular Formula | C₅H₄F₆O₂ | [2][4] |

| Molecular Weight | 210.07 g/mol | [2][4] |

| Appearance | Colorless fused solid | [4] |

| Predicted Boiling Point | 138.8 ± 35.0 °C | [4][5] |

| Predicted Density | 1.512 ± 0.06 g/cm³ | [4][5] |

Chemical Structure:

Acidity and Lipophilicity: Key Determinants of Biological Behavior

The interplay between a molecule's acidity and its lipophilicity governs its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system.

Acidity (pKa)

The acidity of a compound is quantified by its pKa value. For this compound, the predicted pKa is 3.44 ± 0.10 .[1][4]

Expert Insight: The pKa value is significantly lower than that of its non-fluorinated analog, butanoic acid (pKa ≈ 4.82), indicating a substantial increase in acidity. This is a direct consequence of the powerful inductive electron-withdrawing effect of the two trifluoromethyl (-CF₃) groups. These groups stabilize the conjugate base (carboxylate anion) by delocalizing the negative charge, thereby facilitating the dissociation of the proton and making the parent compound a stronger acid. This enhanced acidity is a critical consideration in drug design, as it dictates the ionization state of the molecule at physiological pH (≈7.4), which in turn affects membrane permeability and interaction with biological targets.

Lipophilicity (logP)

Expert Insight: Fluorine is the most electronegative element, yet incorporating it into organic molecules can increase lipophilicity. This counterintuitive effect arises because the C-F bond is highly polarized but fluorine is a poor hydrogen bond acceptor, leading to less favorable interactions with water compared to hydrocarbon analogs. The logP value is crucial for predicting how a drug candidate will partition between the aqueous environment of the bloodstream and the lipid bilayers of cell membranes. An optimal logP value, typically between 1 and 3, is often sought for oral bioavailability.

Solubility Profile

Solubility is a critical gatekeeper for a compound's utility, from ease of handling in the lab to its bioavailability in vivo. This compound is reported to be slightly soluble in chloroform and methanol.[1][4][5]

Expert Insight: The carboxylic acid group provides a hydrophilic center capable of hydrogen bonding, which should confer some degree of aqueous solubility. However, the two bulky, hydrophobic trifluoromethyl groups can significantly diminish this effect. Therefore, its aqueous solubility is expected to be limited and highly pH-dependent. In acidic conditions (pH < pKa), the neutral, protonated form will dominate, which is typically less water-soluble. In neutral or basic conditions (pH > pKa), the deprotonated, anionic form will be more prevalent, leading to increased aqueous solubility due to ion-dipole interactions with water.

Spectroscopic and Spectrometric Characterization

While specific spectra for this compound are not publicly cataloged, its structure allows for the confident prediction of its key spectral features.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid and trifluoromethyl groups.

-

O-H Stretch: A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[6]

-

C=O Stretch: A strong, sharp absorption peak should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.

-

C-F Stretches: Multiple strong, intense absorption bands are expected in the 1100-1350 cm⁻¹ region, indicative of the C-F stretching vibrations of the two -CF₃ groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be relatively simple, showing a multiplet for the single proton on the chiral center (C3) and a diastereotopic multiplet for the two protons of the methylene group (C2). The carboxylic acid proton would appear as a broad singlet at the downfield end of the spectrum (>10 ppm).

-

¹⁹F NMR: This would be the most informative spectrum. Two distinct signals, likely complex multiplets due to F-F and F-H coupling, would be observed, corresponding to the two magnetically non-equivalent trifluoromethyl groups.

-

¹³C NMR: Signals for the carbonyl carbon (~170-180 ppm), the two trifluoromethyl carbons (quartets due to C-F coupling), the chiral carbon (C3), and the methylene carbon (C2) would be visible.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 210 would be expected. The fragmentation pattern would likely involve:

-

Loss of the carboxyl group (-COOH), resulting in a fragment at m/z 165.

-

Cleavage of C-C bonds within the fluorinated chain.

-

Unusual fragmentation pathways involving fluorine migration, which are common in highly fluorinated compounds.[7]

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail robust methodologies for determining the key physicochemical properties of this compound.

Protocol for pKa Determination by Potentiometric Titration

This method relies on monitoring pH changes as a solution of the acid is titrated with a strong base. The pKa is the pH at which the acid is half-neutralized.[8]

Methodology:

-

Preparation: Accurately weigh ~20-50 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A co-solvent like methanol may be used if aqueous solubility is insufficient, but the pKa will then be an apparent pKa (pKaapp).

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, 10.00).

-

Titration: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stirrer.

-

Data Collection: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots. Record the pH after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point (the point where half the volume of base required to reach the equivalence point has been added). The equivalence point is identified as the inflection point of the sigmoid curve.[9]

Caption: Workflow for pKa determination via potentiometric titration.

Protocol for logP Determination via Shake-Flask Method

The OECD-recommended shake-flask method is the gold standard for logP determination. It involves partitioning the solute between water and n-octanol and measuring its concentration in each phase at equilibrium.[10]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (buffered to a pH at least 2 units below the pKa, e.g., pH 1.4, to ensure the compound is in its neutral form) with n-octanol by mixing them vigorously for 24 hours and allowing them to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a screw-cap tube, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., 5 mL of each).

-

Equilibration: Agitate the tube at a constant temperature (25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours). Avoid vigorous shaking that could cause emulsification. Slow, steady inversion is preferred.

-

Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: Calculate logP using the formula: logP = log₁₀([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ) .

Caption: Workflow for logP determination via the shake-flask method.

Protocol for Thermodynamic Aqueous Solubility Determination

This method determines the equilibrium solubility by creating a saturated solution and measuring the concentration of the dissolved solid.[11]

Methodology:

-

System Setup: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).[12] The excess solid ensures that a saturated solution is formed.

-

Equilibration: Tightly seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 37 °C for biopharmaceutical relevance) for an extended period (24-48 hours) to ensure equilibrium is reached.[11][12]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the dissolved fraction from the undissolved solid, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed.[10] This step is critical to avoid artificially high results from suspended microparticles.

-

Sample Preparation: Take a precise aliquot of the clear filtrate or supernatant and dilute it as necessary with the appropriate mobile phase for analysis.

-

Quantification: Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS) against a calibration curve prepared with known concentrations of the compound.[11]

-

Reporting: The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Caption: Workflow for thermodynamic aqueous solubility determination.

Conclusion

This compound is a compound defined by the strong electron-withdrawing nature of its geminal -CF₃ groups. These substituents render it a relatively strong carboxylic acid with a complex solubility and lipophilicity profile that is critical to understand for its application in drug discovery and materials science. While many of its properties are currently predicted, the experimental protocols detailed herein provide a robust framework for researchers to generate high-quality, reliable data, enabling the full exploitation of this unique fluorinated building block.

References

- ChemScene. (n.d.). 835629-56-6 | (R)-4,4,4-Trifluoro-3-methylbutanoic acid.

- Pharmaffiliates. (n.d.). 17327-33-2 | Chemical Name : this compound.

- U.S. Environmental Protection Agency. (n.d.). Butanoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)- - Substance Details - SRS.

- Berg, E. S., & Vinkenborg, J. L. (2013).

- Splittgerber, A. G., & T महज, A. M. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.

- University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.

- Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere.

- ChemicalBook. (n.d.). 17327-33-2(4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTYRIC ACID) Product Description.

- LGC Standards. (n.d.). This compound.

- Chemcasts. (n.d.). 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid CAS: 1547-36-0.

- Fisher Scientific. (n.d.). 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butyric acid, 97%.

- Krenske, E. H., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Bienta. (n.d.). Aqueous Solubility Assay.

- ChemicalBook. (n.d.). 4,4,4-trifluoro-3-(trifluoromethyl)butyric acid.

- Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value.

- Schönsee, C. D., & Bucheli, T. D. (2020). Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Institutional Repository Agroscope.

- Işık, M., Levorse, D., & Mobley, D. L. (2019). Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge. bioRxiv.

- Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

- ResearchGate. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins | Request PDF.

- International Pharmaceutical Federation. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- ChemicalBook. (n.d.). 4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTYRIC ACID | 17327-33-2.

- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.

- Creative Bioarray. (n.d.). Aqueous Solubility Assays.

- NIST. (n.d.). Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester.

- NIST. (n.d.). Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester - Mass spectrum.

- LookChem. (n.d.). Synthesis of optically active 4,4,4-trifluoro-3-{4-(4-methoxyphenyl)phenyl}butanoic acid and its application to chiral dopant for nematic liquid crystals.

- SpectraBase. (n.d.). (2S,3S)-3-AMINO-2-ETHYL-4,4,4-TRIFLUORO-BUTANOIC-ACID - Optional[FTIR] - Spectrum.

- LookChem. (n.d.). Synthesis of optically active 4,4,4-trifluoro-3-{4-(4-methoxyphenyl)phenyl}butanoic acid and its application to chiral dopant for nematic liquid crystals.

- PubMed Central. (n.d.). 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid.

- Organic Syntheses. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester.

- SpectraBase. (n.d.). 2-AMINO-4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTYRIC ACID - Optional[FTIR] - Spectrum.

- Achmem. (n.d.). 4,4,4-Trifluoro-3-methylbutanoic acid.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of butanoic acid.

- Axsyn. (n.d.). Butanoic acid,4,4,4-trifluoro-3-methyl-;348-75-4.

- HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD. (n.d.). 4,4,4-Trifluoro-3-(trifluoromethyl)butyric acid. Retrieved from HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD website.

- PubChem. (n.d.). 4,4,4-Trifluoro-3,3-dimethoxybutanoic acid.

- Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid.

- National Institutes of Health. (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization.

- NIST. (n.d.). Butanoic acid, heptafluoro-, methyl ester.

- MassBank. (2008). butyric acid.

- Chemsrc. (2025). 4,4,4-Trifluoro-3-(2-fluoro-3-methylphenyl)butanoic acid.

Sources

- 1. 4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTYRIC ACID CAS#: 17327-33-2 [m.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 17327-33-2 CAS MSDS (4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTYRIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTYRIC ACID | 17327-33-2 [m.chemicalbook.com]

- 6. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 11. Aqueous Solubility Assay | Bienta [bienta.net]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to Picosulfuric Acid (CAS 17327-33-2) and its Active Form, Sodium Picosulfate

This guide provides a comprehensive technical overview of Picosulfuric Acid and its widely used salt, Sodium Picosulfate. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, mechanism of action, experimental applications, and safety considerations.

Introduction and Chemical Identity

Picosulfuric acid, and more commonly its sodium salt, sodium picosulfate, is a stimulant laxative utilized in the treatment of constipation and for bowel cleansing prior to medical procedures such as colonoscopies.[1][2] It is a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite within the body.[1] The combination of sodium picosulfate with magnesium citrate, an osmotic laxative, is a frequently prescribed formulation for effective bowel preparation.[1][3]

Chemical Structure and Properties

The fundamental chemical data for Picosulfuric Acid are summarized below.

| Property | Value | Source |

| CAS Number | 17327-33-2 (for Picosulfuric Acid) | Multiple Sources |

| Molecular Formula | C18H15NO8S2 | [4] |

| Molecular Weight | 437.4 g/mol | [4] |

| IUPAC Name | [4-[pyridin-2-yl-(4-sulfooxyphenyl)methyl]phenyl] hydrogen sulfate | [4] |

| Synonyms | Picosulfate, Picosulphate | [4] |

Below is a diagram illustrating the chemical structure of Picosulfuric Acid.

Caption: Chemical structure of Picosulfuric Acid.

Mechanism of Action and Pharmacokinetics

Sodium picosulfate is a prodrug that is hydrolyzed by colonic bacteria into its active metabolite, bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM).[1][4] BHPM exerts its laxative effect through a dual mechanism: it stimulates the colonic mucosa, leading to increased peristalsis, and it inhibits the absorption of water and electrolytes, thereby increasing their secretion into the intestinal lumen.[4]

The pharmacokinetic profile of sodium picosulfate is characterized by minimal systemic absorption of the parent drug.[5] The active metabolite, BHPM, is absorbed to some extent and is primarily excreted in the urine as a glucuronide conjugate.[4] The terminal half-life of sodium picosulfate is approximately 7.4 hours.[4]

The signaling pathway for the action of sodium picosulfate is initiated by its conversion to the active form in the colon.

Caption: Mechanism of action of Sodium Picosulfate.

Experimental Protocols: Bowel Preparation for Colonoscopy

A common and critical application of sodium picosulfate is in bowel preparation for colonoscopy. The following is a generalized, step-by-step protocol based on common clinical practice. Specific dosing and timing may vary.[2][6]

Materials

-

Sodium picosulfate, magnesium oxide, and citric acid for oral solution (e.g., Picoprep®, Picolax®)[2]

-

Clear liquids (water, clear broth, apple juice, white grape juice, clear soda, gelatin, popsicles without milk or fruit pieces)

-

Dosing cup

Procedure: Split-Dose Regimen (Preferred Method)[6]

-

Dietary Restrictions: The day before the colonoscopy, consume only clear liquids for breakfast, lunch, and dinner. Avoid solid foods, alcohol, milk, and red or purple colored liquids.

-

First Dose (Evening before Colonoscopy):

-

Reconstitute one packet of the sodium picosulfate formulation in the recommended volume of cold water as per the manufacturer's instructions, typically around 150 mL (5 ounces).

-

Stir for 2-3 minutes until the powder has dissolved. The solution may be warm. Allow it to cool before drinking.

-

Consume the entire solution.

-

Following the first dose, drink at least five 8-ounce cups of clear liquids over the next 5 hours.

-

-

Second Dose (Morning of Colonoscopy, approximately 5 hours before the procedure):

-

Repeat step 2 with the second packet of the sodium picosulfate formulation.

-

Following the second dose, drink at least three 8-ounce cups of clear liquids at least one hour before the colonoscopy.

-

-

Completion: Stop all fluid intake at least 2 hours prior to the colonoscopy.[6]

The workflow for this experimental protocol can be visualized as follows:

Caption: Workflow for bowel preparation using Sodium Picosulfate.

Applications in Drug Development and Research

Sodium picosulfate serves as a valuable tool in drug development, primarily as a standard agent for bowel cleansing in clinical trials involving colonoscopy.[7][8][9] Its efficacy and patient tolerance have been compared to other bowel preparation agents like polyethylene glycol (PEG).[8][9]

Analytical Methodologies

The quantification of sodium picosulfate in pharmaceutical formulations is crucial for quality control. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique. A typical RP-HPLC method might involve:

These methods are validated for linearity, accuracy, precision, and specificity to ensure reliable determination of the drug substance.[10][12]

Safety and Handling

Toxicological Profile

Sodium picosulfate is generally considered safe when used as directed. The oral LD50 in rats is reported to be 11300 mg/kg.[14] Non-clinical safety studies have not shown evidence of impaired fertility or harm to the fetus in rats.[5]

Handling and Personal Protective Equipment (PPE)

When handling sodium picosulfate powder, standard laboratory safety precautions should be observed:

-

Engineering Controls: Use in a well-ventilated area.[14][15]

-

Personal Protective Equipment:

First Aid Measures

-

Inhalation: Move to fresh air.[14]

-

Skin Contact: Wash with plenty of soap and water.[15]

-

Eye Contact: Rinse cautiously with water for several minutes.[14]

-

Ingestion: Rinse mouth and seek medical advice if feeling unwell.[14]

Conclusion

Picosulfuric acid, primarily in the form of its sodium salt, is a well-established and effective stimulant laxative. Its mechanism of action as a prodrug activated by the gut microbiota is a key feature of its pharmacological profile. It plays a significant role in clinical practice for bowel preparation and is a valuable compound for researchers in gastroenterology and related fields. Adherence to proper experimental protocols and safety guidelines is essential when working with this compound.

References

-

PubChem. Picosulfuric acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. Sodium picosulfate. [Link]

-

Chemical-Suppliers. 4,4,4-trifluoro-3-(trifluoromethyl)butyric acid. [Link]

-

Sodium Picosulfate – Application in Therapy and Current Clinical Research. [Link]

-

PubChem. Sodium picosulfate. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (2021). Cleansing efficacy and safety of bowel preparation protocol using sodium picosulfate/magnesium citrate considering subjective experiences: An observational study. World Journal of Gastrointestinal Endoscopy, 13(9), 488–500. [Link]

-

National Center for Biotechnology Information. (2012). A multicentre, observational study of sodium picosulfate and magnesium citrate as a precolonoscopy bowel preparation. Canadian Journal of Gastroenterology, 26(4), 193–198. [Link]

-

Frontiers. A multicenter randomized phase 4 trial comparing sodium picosulphate plus magnesium citrate vs. polyethylene glycol plus ascorbic acid for bowel preparation before colonoscopy. The PRECOL trial. [Link]

-

ResearchGate. Pediatric bowel preparation: Sodium picosulfate, magnesium oxide, citric acid vs polyethylene glycol, a randomized trial. [Link]

-

U.S. Food and Drug Administration. (2012). NDA 202535 Clinical Pharmacology and Biopharmaceutics Review(s). [Link]

-

Semantic Scholar. QUANTITATIVE ANALYSIS OF SODIUM PICOSULFATE IN THE PRESENCE OF ITS ALKALINE DEGRADATION PRODUCT. [Link]

-

Rasayan Journal of Chemistry. Analytical method development and validation of pendo-Purgative by RP-HPLC. [Link]

-

U.S. Pharmacopeia. (2009). Authorized USP Pending Monograph Version 1 Sodium Picosulfate. [Link]

-

Scribd. Quantitative Analysis of Sodium Picosulf. [Link]

-

MIMS Philippines. Sodium picosulfate: Uses, Dosage, Side Effects. [Link]

-

Scientific Research Publishing. (2020). Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC. American Journal of Analytical Chemistry, 11(11), 363-375. [Link]

-

ResearchGate. Quantitative analysis of sodium picosulfate in the presence of its alkaline degradation product. [Link]

-

Dr.Oracle. What is the mechanism of action of sodium picosulfate? [Link]

-

U.S. Food and Drug Administration. (2017). NDA 209589 Clinical Pharmacology and Biopharmaceutics Review(s). [Link]

-

Drugs.com. Sodium Picosulfate, Magnesium Oxide, and Citric Acid: Package Insert / Prescribing Info. [Link]

- Google Patents.

-

MedlinePlus. Sodium Picosulfate, Magnesium Oxide, and Anhydrous Citric Acid. [Link]

-

Mayo Clinic. Sodium picosulfate, magnesium, and citric acid (oral route) - Side effects & dosage. [Link]

-

PubMed. Efficacy and Safety of Sodium Picosulfate/Magnesium Citrate for Bowel Preparation in a Physically Disabled Outpatient Population: A Randomized, Endoscopist-Blinded Comparison With Ascorbic Acid-Enriched Polyethylene Glycol Solution Plus Bisacodyl (The PICO-MOVI Study). [Link]

Sources

- 1. Sodium picosulfate - Wikipedia [en.wikipedia.org]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. A multicentre, observational study of sodium picosulfate and magnesium citrate as a precolonoscopy bowel preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Picosulfuric acid | C18H15NO8S2 | CID 5243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. drugs.com [drugs.com]

- 7. Cleansing efficacy and safety of bowel preparation protocol using sodium picosulfate/magnesium citrate considering subjective experiences: An observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A multicenter randomized phase 4 trial comparing sodium picosulphate plus magnesium citrate vs. polyethylene glycol plus ascorbic acid for bowel preparation before colonoscopy. The PRECOL trial [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC [scirp.org]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. shijiebiaopin.net [shijiebiaopin.net]

- 14. tcichemicals.com [tcichemicals.com]

- 15. biosynth.com [biosynth.com]

- 16. pharmacopoeia.com [pharmacopoeia.com]

A Spectroscopic Guide to 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid: An In-depth Technical Analysis for Researchers

Introduction: The Structural Significance of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid

This compound, a highly fluorinated carboxylic acid, represents a molecule of significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The presence of two trifluoromethyl groups on the β-carbon atom imparts unique physicochemical properties, including high acidity, lipophilicity, and metabolic stability. These characteristics make it a valuable building block in the design of novel pharmaceuticals and advanced materials. This technical guide provides a detailed analysis of the spectral data for this compound, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely available in public databases, this guide synthesizes established principles of spectroscopy and data from analogous fluorinated compounds to provide a robust predictive and interpretive framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

NMR spectroscopy is the cornerstone for the unambiguous structural determination of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and electronic environment.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of the target compound is outlined below. This protocol is designed to ensure self-validation through consistent and reproducible results.

Sample Preparation and Instrumentation:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δ 0.00 ppm) or a secondary standard can be used.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Acquisition Parameters:

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.

-

¹³C NMR: Employ proton broadband decoupling to simplify the spectrum to singlets for each unique carbon.[1] A longer relaxation delay (5-10 seconds) or the use of a relaxation agent may be necessary for the quaternary carbon of the carboxylic acid.

-

¹⁹F NMR: Acquire proton-decoupled spectra to simplify the signals from the trifluoromethyl groups. Given the high sensitivity of the ¹⁹F nucleus, a relatively small number of scans is usually sufficient.[2]

-

¹H NMR Spectral Data: Interpretation and Insights

The proton NMR spectrum is predicted to be relatively simple, exhibiting two main signals corresponding to the methylene (-CH₂-) and methine (-CH-) protons, in addition to the carboxylic acid proton.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~11-13 | Singlet (broad) |

| ~4.0-4.5 | Multiplet |

| ~3.0-3.5 | Doublet of Doublets |

-

-COOH Proton (δ ~11-13 ppm): The carboxylic acid proton is expected to appear as a broad singlet in the downfield region of the spectrum. Its chemical shift is highly dependent on concentration and the solvent used due to variations in hydrogen bonding.

-

-CH(CF₃)₂ Proton (δ ~4.0-4.5 ppm): The methine proton is significantly deshielded by the two adjacent electron-withdrawing trifluoromethyl groups. It is expected to appear as a multiplet due to coupling with the adjacent methylene protons and the six fluorine atoms of the two CF₃ groups.

-

-CH₂-COOH Protons (δ ~3.0-3.5 ppm): The methylene protons are diastereotopic and will therefore be chemically non-equivalent. They will couple with each other and with the methine proton, resulting in a complex splitting pattern, likely a doublet of doublets.

¹³C NMR Spectral Data: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide definitive evidence for the four unique carbon environments in the molecule.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | -COOH |

| ~120-125 (quartet) | -CF₃ |

| ~45-55 (multiplet) | -CH(CF₃)₂ |

| ~30-35 | -CH₂-COOH |

-

-COOH Carbon (δ ~170-175 ppm): The carbonyl carbon of the carboxylic acid will resonate at the lowest field, typical for this functional group.[1]

-

-CF₃ Carbons (δ ~120-125 ppm): The carbons of the two trifluoromethyl groups are equivalent and will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms.

-

-CH(CF₃)₂ Carbon (δ ~45-55 ppm): The methine carbon will be shifted downfield due to the attached trifluoromethyl groups and will exhibit complex splitting due to coupling with the six fluorine atoms.

-

-CH₂-COOH Carbon (δ ~30-35 ppm): The methylene carbon will appear at the highest field, being the most shielded of the carbon atoms in the chain.

¹⁹F NMR Spectral Data: The Fluorine Perspective

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[2][3]

| Predicted ¹⁹F NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -70 to -75 | Doublet |

-

-CF₃ Groups (δ ~ -70 to -75 ppm): The six fluorine atoms of the two trifluoromethyl groups are chemically equivalent. In a proton-decoupled spectrum, they would appear as a singlet. However, in a proton-coupled spectrum, they will be split into a doublet by the adjacent methine proton. The chemical shift is in the typical range for CF₃ groups adjacent to an sp³ carbon.[4][5]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the C-F bonds.

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: The spectrum can be obtained from a neat liquid sample (if the compound is a liquid at room temperature) as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄ or CHCl₃) can be used, or the compound can be incorporated into a KBr pellet if it is a solid.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Collection: A background spectrum of the empty sample holder (or solvent) is first collected. The sample is then scanned, and the background is automatically subtracted to yield the spectrum of the compound.

Predicted IR Spectral Data and Interpretation

| Predicted IR Absorption Data | |

| Wavenumber (cm⁻¹) | Intensity |

| 3300-2500 | Strong, Very Broad |

| ~1710 | Strong, Sharp |

| 1300-1100 | Very Strong |

| ~1420 | Medium |

| ~1220 | Strong |

-

O-H Stretch (3300-2500 cm⁻¹): A very broad and strong absorption in this region is the hallmark of a hydrogen-bonded carboxylic acid dimer.[6] This broadness is a key identifying feature.

-

C=O Stretch (~1710 cm⁻¹): A strong, sharp absorption around 1710 cm⁻¹ is characteristic of the carbonyl group in a saturated, dimeric carboxylic acid.[7]

-

C-F Stretches (1300-1100 cm⁻¹): The spectrum will show one or more very strong absorption bands in this region, which are characteristic of the C-F stretching vibrations of the two trifluoromethyl groups.[6] The high intensity of these bands is due to the large change in dipole moment during the vibration.

-

O-H Bend and C-O Stretch: A medium intensity band around 1420 cm⁻¹ is expected for the in-plane O-H bend, and a strong band around 1220 cm⁻¹ corresponds to the C-O stretching vibration.

Caption: Workflow for spectroscopic analysis.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) in negative ion mode is a suitable technique for carboxylic acids as they readily form [M-H]⁻ ions. Electron ionization (EI) can also be used, but may lead to extensive fragmentation and a weak or absent molecular ion peak.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): To probe the fragmentation pathways, collision-induced dissociation (CID) of the [M-H]⁻ precursor ion can be performed.

Predicted Mass Spectral Data and Fragmentation Analysis

The molecular weight of this compound (C₅H₄F₆O₂) is 226.08 g/mol .

ESI-MS (Negative Ion Mode):

-

[M-H]⁻: A prominent peak at m/z 225.01 is expected, corresponding to the deprotonated molecule.

EI-MS Fragmentation: The EI mass spectrum is predicted to be complex due to the high degree of fluorination. The molecular ion peak ([M]⁺˙ at m/z 226) may be of low abundance or absent. Key fragmentation pathways for perfluorinated carboxylic acids generally involve the initial loss of the carboxyl group.[8][9][10][11][12]

-

Loss of -COOH: A significant fragment would likely arise from the loss of the carboxylic acid group (45 Da), resulting in a fragment at m/z 181.

-

Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 182.

-

CF₃ Loss: The loss of a trifluoromethyl group (69 Da) is another probable fragmentation pathway, leading to fragments at m/z 157 (from the molecular ion) or m/z 112 (from the [M-COOH]⁺ fragment).

-

Rearrangements: Fluorine migrations and complex rearrangements are common in the fragmentation of perfluoroalkyl anions, which can lead to a series of smaller fluorinated fragments.[8][10][11]

Caption: Predicted MS fragmentation pathways.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of this compound using NMR, IR, and MS provides a powerful and synergistic approach to its structural characterization. While direct, publicly available experimental data is limited, the predictive and interpretive framework presented in this guide, based on established spectroscopic principles and data from analogous compounds, offers researchers and drug development professionals a robust foundation for identifying and understanding this important fluorinated molecule. The unique spectral signatures arising from the two trifluoromethyl groups and the carboxylic acid functionality serve as definitive markers for its identification and characterization.

References

-

Arsenault, G., Chittim, B., McAlees, A., McCrindle, R., & Riddell, N. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Wellington Laboratories. Available at: [Link]

-

Rontu, N., & Vaida, V. (2008). Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. The Journal of Physical Chemistry B, 112(2), 276–282. Available at: [Link]

-

Arsenault, G., Chittim, B., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways during LCMS: Evidence for fluorine migration prior to secondary and tertiary fragmentation. Organohalogen Compounds, 69, 136-139. Available at: [Link]

-

Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid communications in mass spectrometry : RCM, 21(23), 3803–3814. Available at: [Link]

-

ResearchGate. (2025). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. Available at: [Link]

-

Carr, R. S., et al. (2022). Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles. Data, 7(12), 173. Available at: [Link]

-

Thomas, J., et al. (2025). Microwave spectrum of perfluoropentanoic acid. ResearchGate. Available at: [Link]

-

Covert, L. E., et al. (2013). Determining the Surface pKa of Perfluorooctanoic Acid. The Journal of Physical Chemistry C, 117(34), 17496–17503. Available at: [Link]

-

mzCloud. (2019). Perfluorooctanoic acid PFOA. Available at: [Link]

-

NIST. (n.d.). Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

-

Zeller, A., et al. (2011). 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o616. Available at: [Link]

-

ResearchGate. (n.d.). IR absorption spectra of increasing concentrations (in mol %) of HFIP.... Available at: [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–11. Available at: [Link]

-

NIST. (n.d.). Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

-

Brooks, B. R., et al. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 65(3-4), 135–144. Available at: [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039). Available at: [Link]

-

SpectraBase. (n.d.). P(CH3)3(CF3)2 - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). Available at: [Link]

-

SpectraBase. (n.d.). (2S,3S)-3-AMINO-2-ETHYL-4,4,4-TRIFLUORO-BUTANOIC-ACID - Optional[FTIR] - Spectrum. Available at: [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-3-oxobutanoic acid. Available at: [Link]

-

Chemical-Suppliers. (n.d.). 4,4,4-trifluoro-3-(trifluoromethyl)butyric acid | CAS 17327-33-2. Available at: [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Available at: [Link]

-

University of Wisconsin-Platteville. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

University College London. (n.d.). Chemical shifts. Available at: [Link]

-

ResearchGate. (2025). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Available at: [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Butanoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-. Substance Details - SRS. Available at: [Link]

-

SpectraBase. (n.d.). 2-AMINO-4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTYRIC ACID - Optional[FTIR] - Spectrum. Available at: [Link]

-

SpectraBase. (n.d.). 2-Chloro-4,4,4-trifluoro-butanoic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

NIST. (n.d.). 2-Propanol, 1,1,1,3,3,3-hexafluoro-. NIST Chemistry WebBook. Available at: [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Available at: [Link]

-

NIST. (n.d.). Butanoic acid, heptafluoro-. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. azom.com [azom.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. well-labs.com [well-labs.com]

- 9. benchchem.com [benchchem.com]

- 10. dioxin20xx.org [dioxin20xx.org]

- 11. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability of 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic Acid

Foreword for the Modern Researcher

In the landscape of pharmaceutical and materials science, the introduction of fluorine-containing molecules has been nothing short of revolutionary. The unique stereoelectronic properties of fluorine can dramatically alter a molecule's reactivity, lipophilicity, and metabolic stability. 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid, a compound bearing two trifluoromethyl groups, is a building block of significant interest. However, its utility is intrinsically linked to its stability. This guide moves beyond a simple recitation of facts to provide a deeper understanding of the thermal behavior of this compound. We will explore not just what happens when it is heated, but why it happens, grounded in the principles of physical organic chemistry and supported by data from analogous systems. Our aim is to equip researchers, scientists, and drug development professionals with the predictive insights and practical methodologies necessary for the safe and effective use of this valuable synthetic intermediate.

Compound Identity and Prudent Handling

This compound is a carboxylic acid characterized by a high degree of fluorination. Its pertinent details are summarized below.

| Property | Value |

| CAS Number | 17327-32-2 |

| Molecular Formula | C₅H₄F₆O₂ |

| Molecular Weight | 210.07 g/mol |

| Appearance | Typically a liquid or low-melting solid |

| Primary Hazards | Corrosive; causes severe skin burns and eye damage.[1][2] |

| Recommended Storage | 2-8°C in a tightly sealed container under an inert atmosphere.[1] |

Given its corrosive nature, all handling should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

Theoretical Assessment of Thermal Decomposition Pathways

The Predominance of Decarboxylation

For many aliphatic carboxylic acids, the primary thermal decomposition route is decarboxylation—the loss of carbon dioxide (CO₂). In the case of our target molecule, the two strongly electron-withdrawing trifluoromethyl groups on the adjacent carbon are expected to facilitate this process. These groups stabilize the resulting carbanion intermediate through inductive effects, thereby lowering the activation energy for the C-C bond cleavage.

A Postulated Stepwise Decomposition Mechanism

Based on computational studies of similar short-chain PFCAs, a likely multi-step decomposition pathway can be proposed.[5][6][7]

-

Initiation via Decarboxylation: Upon heating, the molecule is expected to undergo decarboxylation to release CO₂ and form the highly unstable 1,1,1,3,3,3-hexafluoropropan-2-ide carbanion.

-

Formation of Hexafluoroisobutylene: This carbanion is not expected to be stable and would likely undergo rapid rearrangement. The most probable subsequent step is the elimination of a fluoride ion (F⁻) to form the neutral and volatile alkene, hexafluoroisobutylene (HFIB). HFIB is a known and useful fluorinated building block.

The overall proposed decomposition can be summarized as:

CF₃CH(CF₃)CH₂COOH → CO₂ + [CF₃CH(CF₃)CH₂]⁻ → HF + CF₂=C(CF₃)CH₃ (Note: This is a simplified representation; the exact mechanism of the second step could be more complex).

A visual representation of this proposed pathway is provided below.

Caption: Proposed thermal decomposition pathway.

Alternative Pathways: HF Elimination

Theoretical studies on the pyrolysis of other PFCAs, such as perfluorobutanoic acid, have highlighted an alternative initial step: the elimination of hydrogen fluoride (HF) from the carboxylic acid headgroup to form a transient, highly strained α-lactone intermediate.[4][8] This lactone then rapidly fragments, typically losing CO to yield a perfluoroacyl fluoride. While this pathway is well-supported for straight-chain PFCAs, the branched nature and the presence of two CF₃ groups in our target molecule may favor the direct decarboxylation route. However, the possibility of HF elimination should not be entirely discounted.

Gold-Standard Methodologies for Empirical Thermal Stability Analysis

To move from theoretical postulation to empirical fact, a suite of thermoanalytical techniques must be employed. The following protocols represent the industry standard for a comprehensive assessment of thermal stability.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of this compound into a clean, inert TGA pan (e.g., platinum or alumina).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (T_onset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

The resulting thermogram will provide a clear indication of the temperature at which the material begins to degrade.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify the enthalpy changes associated with thermal events such as melting, crystallization, and decomposition.[9][10]

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -20°C).

-

Ramp from -20°C to 300°C (or a temperature below the T_onset from TGA) at a heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks (melting) and exothermic peaks (decomposition).

-

Integrate the peak areas to determine the enthalpy (ΔH) of these transitions.

-

Evolved Gas Analysis (EGA): TGA-MS/FTIR

Objective: To identify the chemical nature of the gaseous products evolved during decomposition.

Protocol:

-

Instrumentation: Utilize a TGA instrument coupled via a heated transfer line to either a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

-

Experimental Conditions: Run the TGA experiment as described in section 3.1.

-

Data Analysis:

-

TGA-MS: Monitor the ion currents for specific mass-to-charge ratios (m/z) corresponding to expected decomposition products (e.g., m/z 44 for CO₂, m/z 164 for HFIB).

-

TGA-FTIR: Collect infrared spectra of the evolved gases over time and compare them to library spectra to identify functional groups and specific compounds (e.g., the characteristic asymmetric stretch of CO₂ around 2350 cm⁻¹).

-

This combined analysis provides definitive evidence to confirm or refute the proposed decomposition pathways.

Integrated Experimental Workflow and Expected Data

A logical workflow for the complete thermal analysis is essential for obtaining high-quality, interconnected data.

Caption: Integrated workflow for thermal stability assessment.

Expected Quantitative Data

The following table summarizes the key parameters that would be obtained from the described experimental workflow.

| Parameter | Analytical Technique | Expected Observation |

| Melting Point (T_m) | DSC | An endothermic peak corresponding to the solid-to-liquid phase transition. |

| Enthalpy of Fusion (ΔH_f) | DSC | The integrated area of the melting peak, quantifying the energy required for melting. |

| Onset of Decomposition (T_onset) | TGA | The temperature at which significant mass loss begins, indicating the start of thermal degradation. |

| Decomposition Profile | TGA | A single or multi-step mass loss curve, indicating the complexity of the decomposition process. |

| Enthalpy of Decomposition (ΔH_d) | DSC | An exothermic peak, quantifying the heat released during the decomposition reactions. |

| Evolved Gas Identity | TGA-MS/FTIR | Detection of CO₂ and fragments corresponding to hexafluoroisobutylene, confirming the proposed decomposition pathway. |

Conclusion: A Framework for Stability-Aware Research

This compound is a molecule of considerable synthetic potential. While it is stable under recommended refrigerated storage conditions, this guide establishes a clear theoretical basis for its thermal decomposition, primarily through decarboxylation to yield carbon dioxide and hexafluoroisobutylene. This predicted pathway is grounded in the established chemistry of perfluorinated carboxylic acids.

For any application involving elevated temperatures, the experimental protocols detailed herein—TGA, DSC, and Evolved Gas Analysis—are not merely recommended; they are essential for ensuring safety, process control, and the ultimate success of the research. By integrating theoretical understanding with empirical validation, researchers can confidently and safely harness the full potential of this and other highly functionalized fluorochemicals.

References

- Angene Chemical. (2024). Safety Data Sheet: this compound.

- Apollo Scientific. (2022). Safety Data Sheet: this compound.

-

ACS Publications. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Retrieved from [Link]

-

ACS Publications. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Retrieved from [Link]

-

RSC Publishing. (n.d.). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Retrieved from [Link]

-

Cermjani, E., Deckers, C., Maskos, M., & Rehm, T. H. (2025). Selective Decarboxylative Fluorination of β-Keto Acids in Aqueous Media: 19F-NMR-Assisted Batch Optimization and Transfer to Continuous Flow. Chemistry – A European Journal, 31(14). Retrieved from [Link]

-

Paultre, M. P., et al. (2022). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. The Journal of Physical Chemistry A, 126(46), 8753–8760. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Deoxygenative trifluoromethylthiolation of carboxylic acids. Retrieved from [Link]

-

ACS Publications. (2022). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. Retrieved from [Link]

-

National Institutes of Health. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). A theoretical study on the pyrolysis of perfluorobutanoic acid as a model compound for perfluoroalkyl acids. Retrieved from [Link]

-

ACS Fall 2025. (n.d.). Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Predicting pyrolysis decomposition of PFOA using computational nanoreactors: a thermodynamic study. Retrieved from [Link]

-

Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Retrieved from [Link]

-

Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Retrieved from [Link]

Sources

- 1. Catalyst-Free Decarboxylative Fluorination of Tertiary β-Keto Carboxylic Acids [organic-chemistry.org]

- 2. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC) - American Chemical Society [acs.digitellinc.com]

- 10. Predicting pyrolysis decomposition of PFOA using computational nanoreactors: a thermodynamic study - PMC [pmc.ncbi.nlm.nih.gov]

The pronounced Acidity of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid: A Technical Guide for Drug Development Professionals

This guide provides an in-depth analysis of the acidity of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, a molecule of significant interest in medicinal chemistry and drug development. Understanding the acid dissociation constant (pKa) is fundamental, as it governs a molecule's physicochemical properties such as solubility, lipophilicity, and receptor binding affinity. For researchers and scientists in drug development, a precise grasp of these properties is crucial for designing effective therapeutic agents.

The Inductive Effect and Enhanced Acidity

The acidity of carboxylic acids is significantly influenced by the presence of electron-withdrawing groups. In the case of this compound, the two trifluoromethyl (-CF3) groups play a pivotal role in enhancing its acidity. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect.[1][2] This effect stabilizes the carboxylate anion formed upon deprotonation by delocalizing the negative charge, thereby making the parent acid stronger.[1][3] The closer the electron-withdrawing group is to the carboxylic acid functional group, the more pronounced the effect on acidity.[2][4]

The structure of this compound features two trifluoromethyl groups, one on the α-carbon and one on the β-carbon relative to the carboxyl group. This extensive fluorination leads to a substantial increase in acidity compared to a non-fluorinated analogue like butyric acid (pKa ≈ 4.82).

Predicted pKa Value

Computational predictions are a valuable tool in estimating the physicochemical properties of novel compounds. For this compound, the predicted pKa value is approximately 3.44 ± 0.10 [5]. This value suggests a moderately strong carboxylic acid, significantly more acidic than simple alkyl carboxylic acids.

| Compound | Predicted pKa |

| This compound | 3.44 ± 0.10 |

| For comparison: | |

| Acetic acid | ~4.76 |

| Trifluoroacetic acid | ~0.52 |

| Perfluorooctanoic acid (PFOA) | ~ -0.5 |

| Note: The pKa values for acetic acid and trifluoroacetic acid are well-established experimental values. The pKa for PFOA is an estimated value based on analogy and molecular modeling, highlighting the extreme acidity of perfluorinated acids.[6][7][8] |

The predicted pKa of 3.44 positions this molecule as a stronger acid than many common carboxylic acids used in drug design, a critical consideration for its behavior in physiological environments.

Dissociation Equilibrium

The dissociation of this compound in an aqueous solution can be visualized as an equilibrium between the protonated acid and its conjugate base, the carboxylate anion.

Caption: Dissociation equilibrium of the acid.

Experimental Determination of pKa

While predicted values are useful, experimental determination provides the definitive pKa. Several robust methods are available for this purpose, with potentiometric titration and NMR spectroscopy being particularly well-suited for a compound of this nature.

Potentiometric Titration

Potentiometric titration is a highly precise and commonly used method for pKa determination.[9] The procedure involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acid while monitoring the pH with a combined pH electrode.[10]

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Causality in Experimental Choices:

-

High-Purity Compound: The accuracy of potentiometric titration is contingent on the purity of the analyte.[9] Impurities can buffer the solution and distort the titration curve.

-

Standardized Titrant: The concentration of the titrant must be known with high accuracy to correctly determine the equivalence point.

-

Inert Atmosphere: For highly accurate measurements, the titration should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the dissolution of atmospheric CO2, which can form carbonic acid and interfere with the titration of highly acidic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful alternative for pKa determination, especially for compounds that are sparingly soluble or available in small quantities.[11] The method relies on the change in the chemical shift of nuclei near the ionization site as a function of pH.[10][11]

Experimental Protocol:

-

Sample Preparation: A series of buffered solutions with precisely known pH values are prepared, typically spanning a range of at least 2 pH units above and below the expected pKa. The fluorinated acid is dissolved in each of these buffered solutions.

-

NMR Acquisition: 1H, 13C, or 19F NMR spectra are acquired for each sample. 19F NMR is particularly suitable for this compound due to the presence of the trifluoromethyl groups.

-

Data Analysis: The chemical shift of a nucleus sensitive to the protonation state of the carboxylic acid is plotted against the pH of the solution. This will generate a sigmoidal curve.[10][11]

-

pKa Determination: The inflection point of the sigmoidal curve corresponds to the pKa of the acid.[10][11]

Advantages of NMR Spectroscopy:

-

High Specificity: Allows for the determination of the pKa of individual functional groups in complex molecules.

-

Small Sample Requirement: Requires smaller amounts of the compound compared to potentiometric titration.

-

Unaffected by Micellization: NMR chemical shifts are not influenced by sorption or micellization events, which can affect concentration-based methods.[12]

Implications for Drug Development

The pKa of an ionizable group in a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. A pKa of approximately 3.44 means that at physiological pH (around 7.4), this compound will exist almost entirely in its deprotonated, anionic form. This has several consequences:

-

Solubility: The anionic form is generally more water-soluble than the neutral form.

-

Membrane Permeability: The charged form will have significantly lower passive permeability across biological membranes compared to the neutral form.

-

Target Binding: The ionization state will dictate the potential for ionic interactions with the target protein.

By strategically incorporating highly fluorinated moieties, medicinal chemists can fine-tune the acidity of a lead compound to optimize its pharmacokinetic and pharmacodynamic profile.

Conclusion

This compound is a strong carboxylic acid, with a predicted pKa of around 3.44, owing to the powerful inductive effect of its two trifluoromethyl groups. This enhanced acidity is a key feature that must be considered in the context of drug design and development. Experimental verification of the pKa using robust methods such as potentiometric titration or NMR spectroscopy is essential for a complete understanding of its physicochemical behavior. The principles and protocols outlined in this guide provide a framework for the accurate characterization and strategic utilization of such fluorinated compounds in modern medicinal chemistry.

References

- Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). Langmuir.

- Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. ACS Fall 2025.

- The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. ACS Publications.

- The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. R Discovery.

- The p K a Values of PFOA and Other Highly Fluorinated Carboxylic Acids. ResearchGate.

- Development of Methods for the Determination of pKa Values. PMC - NIH.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods (RSC Publishing).

- Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education - ACS Publications.

- PKa determination by 1H NMR spectroscopy - An old methodology revisited. ResearchGate.

- Comparison of acidity between fluorinated and non-fluorinated carboxylic acids. Benchchem.

- Synthesis of optically active 4,4,4-trifluoro-3-{4-(4-methoxyphenyl)phenyl}butanoic acid and its application to chiral dopant for nematic liquid crystals. Chemical Encyclopedia - lookchem.

- Synthesis of optically active 4,4,4-trifluoro-3-{4-(4-methoxyphenyl)phenyl}butanoic acid and its application to chiral dopant for nematic liquid crystals. Chemical Encyclopedia - lookchem.

- Inductive Effects in Aliphatic Carboxylic Acids. Chemistry LibreTexts.

- 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Organic Syntheses Procedure.

- Novel synthesis method for 4,4,4-trifluorobutanol. Google Patents.

- Method synthesizing 4, 4, 4-trifluoro butanol. Google Patents.

- Inductive Effect - Acids and Bases. YouTube.

- The inductive effect and acidity. Reddit.

- DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures.

- 4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTYRIC ACID Product Description. ChemicalBook.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. reddit.com [reddit.com]

- 4. youtube.com [youtube.com]

- 5. 17327-33-2 CAS MSDS (4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTYRIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

A Technical Guide to 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, a key fluorinated building block in synthetic and medicinal chemistry. The document details its chemical identity, physicochemical properties, and explores its primary application in the synthesis of complex fluorinated molecules, particularly unnatural amino acids like hexafluoroleucine. A detailed synthesis protocol is provided, along with an analysis of its spectroscopic characteristics. This guide serves as a critical resource for researchers leveraging fluorination to modulate the properties of bioactive compounds and advanced materials.

Introduction: The Significance of Strategic Fluorination

The introduction of fluorine into organic molecules is a powerful strategy in modern drug discovery and materials science. The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and conformational preferences. This compound, also known as 3,3-bis(trifluoromethyl)propanoic acid, is a valuable reagent that provides a direct route to incorporating a gem-bis(trifluoromethyl) moiety into a target structure. This structural motif is of particular interest for creating highly lipophilic and sterically demanding analogs of bioactive molecules.

Compound Identification and Physicochemical Properties

This compound is a synthetic carboxylic acid characterized by the presence of two trifluoromethyl groups on the β-carbon.

| Property | Value | Source |

| CAS Number | 17327-33-2 | [1] |

| Molecular Formula | C₅H₄F₆O₂ | [1] |

| Molecular Weight | 210.07 g/mol | [1] |

| Synonyms | 3,3-bis(trifluoromethyl)propanoic acid | [1] |

| Predicted Boiling Point | 138.8 ± 35.0 °C | [2] |

| Predicted Density | 1.512 ± 0.06 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [2] |

| Solubility | Chloroform, Methanol (Slightly) | [2] |

Historical Context and Discovery

While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in a historical survey of the literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The synthesis and utility of fluorinated building blocks gained significant traction in the mid-20th century. The initial impetus for creating such compounds often stemmed from the need for new materials with enhanced thermal and chemical stability, as well as the exploration of fluorinated analogs of known biologically active molecules. The development of synthetic methodologies for related compounds, such as various fluorinated butanoic acid derivatives, laid the groundwork for the eventual synthesis of this specific gem-bis(trifluoromethyl) analog. Its primary utility as a precursor to hexafluoroleucine suggests that its synthesis was likely driven by the growing interest in creating novel, fluorinated amino acids for incorporation into peptides and proteins to study their structure and function.

Synthesis Methodology

The synthesis of this compound can be approached through various methods, often involving the manipulation of highly fluorinated precursors. A common strategy involves the hydrolysis of a corresponding ester, which can be prepared from commercially available starting materials.

Experimental Protocol: Hydrolysis of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate

This protocol describes a representative lab-scale synthesis.

Materials:

-

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate

-

Potassium hydroxide (KOH)

-

Methanol

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-